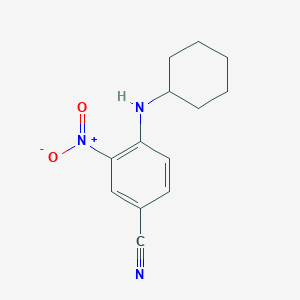

4-(环己基氨基)-3-硝基苯甲腈

描述

4-(Cyclohexylamino)-3-nitrobenzonitrile is a chemical compound that has garnered interest within the scientific community due to its unique structure and potential for various chemical applications. The specific details about this compound, such as its synthesis, molecular structure, and properties, are critical for understanding its potential uses in different fields of research.

Synthesis Analysis

The synthesis of compounds related to 4-(cyclohexylamino)-3-nitrobenzonitrile involves several steps, including nitration and cyclization reactions. For example, reactions involving nitrobenzonitrile oxides and dipolarophiles have been studied for the synthesis of isoxazoles, demonstrating the reactivity and regiochemistry of these compounds through experimental and theoretical studies (Dorostkar-Ahmadi et al., 2011). Similarly, the formation of cyanonitro-3-cyclohexen-1-ones from reactions of tetramethylbenzonitriles with fuming nitric acid shows the versatility of nitrobenzonitriles in synthetic chemistry (Suzuki et al., 1978).

Molecular Structure Analysis

The molecular structure of 4-(cyclohexylamino)-3-nitrobenzonitrile and related compounds can be studied using various spectroscopic methods. For instance, vibrational analysis through quantum chemical calculations has been employed to investigate the structure of similar compounds like 4-chloro-3-nitrobenzonitrile (Sert et al., 2013). These studies provide insights into the bond lengths, bond angles, and overall geometry of the molecule.

Chemical Reactions and Properties

Chemical reactions involving 4-(cyclohexylamino)-3-nitrobenzonitrile and its analogs highlight the compound's reactivity and potential for further derivatization. Research into regiospecific substitution reactions, for instance, offers a glimpse into how functional groups in these molecules react under different conditions (Shevelev et al., 2001).

Physical Properties Analysis

The physical properties of 4-(cyclohexylamino)-3-nitrobenzonitrile, such as solubility, melting point, and boiling point, are crucial for its handling and application in chemical synthesis. Studies on similar nitrobenzonitriles have measured these properties across various organic solvents, offering a foundation for understanding the solubility and stability of these compounds (Chen et al., 2017).

Chemical Properties Analysis

The chemical properties, such as reactivity towards nucleophiles, electrophiles, and radicals, define the potential applications of 4-(cyclohexylamino)-3-nitrobenzonitrile in organic synthesis and material science. Investigations into nucleophilic aromatic substitutions, for instance, shed light on how these molecules interact with other chemical species and how they can be transformed into complex structures (Giannopoulos et al., 2000).

科学研究应用

热物理性质

一项研究通过差示扫描量热法探索了硝基苯甲腈(包括4-(环己基氨基)-3-硝基苯甲腈)的热物理行为。此研究测量了这些化合物的熔融过程的温度、焓和熵,为了解它们在不同温度条件下的物理性质提供了关键数据 (Jiménez 等,2002)。

化学反应性和区域化学

另一项研究重点研究了源自 1,3-偶极环加成 4-硝基苯甲腈氧化物的异恶唑的反应性和区域化学。这项研究利用理论和实验方法,深入了解了 4-(环己基氨基)-3-硝基苯甲腈在合成新化合物中的化学行为和潜在应用 (Dorostkar-Ahmadi 等,2011)。

氢化过程

使用雷尼镍催化剂对硝基苯甲腈进行氢化的研究突出了硝基相对于腈基的位置的影响。这项研究对于了解 4-(环己基氨基)-3-硝基苯甲腈在不同条件下的化学转化和各种中间体的形成具有重要意义 (Koprivova & Červený,2008)。

在药物合成中的潜力

硝基苯甲腈的一个关键应用是在抗癌药物的合成中。一项研究报道了 2-硝基苯甲腈向喹唑啉-4(3H)-酮的一锅转化,后者是制造吉非替尼和盐酸厄洛替尼等经济上可行的抗癌药物的前体。这证明了 4-(环己基氨基)-3-硝基苯甲腈在药物合成中的潜力 (Reddy 等,2007)。

与 DNA/RNA 的相互作用

还有一些研究考察了 4-氨基-3-硝基苯甲腈碱基与各种核碱基配对的情况,并将它们与天然沃森-克里克碱基对进行了比较。这项研究对了解 4-(环己基氨基)-3-硝基苯甲腈对 DNA/RNA 螺旋形成的破坏潜力具有重要意义,这可能与抗病毒药物的开发相关 (Palafox 等,2022)。

溶解度和溶剂相互作用

硝基苯甲腈在各种溶剂中的溶解度是研究的另一个关键方面。一项测量 3-硝基苯甲腈在不同有机溶剂中的溶解度的研究提供了有关 4-(环己基氨基)-3-硝基苯甲腈在不同溶剂环境中可能如何表现的有价值的数据 (Chen 等,2017)。

用于材料表征的振动分析

硝基苯甲腈(如 4-氯-3-硝基苯甲腈)的振动分析提供了对分子结构的见解,这对于材料表征和在各个领域的潜在应用至关重要 (Sert 等,2013)。

作用机制

Target of Action

Compounds with similar structures have been found to interact withBifunctional Epoxide Hydrolase 2 . This enzyme plays a crucial role in the detoxification of epoxide-containing xenobiotics .

Mode of Action

This interaction could lead to changes in the enzyme’s function, potentially affecting the detoxification of certain substances in the body .

Biochemical Pathways

Given its potential interaction with bifunctional epoxide hydrolase 2, it may influence pathways related to the metabolism and detoxification of xenobiotic substances .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Result of Action

Based on its potential interaction with bifunctional epoxide hydrolase 2, it may influence the detoxification processes within the body .

Action Environment

Factors such as ph, temperature, and the presence of other substances could potentially affect its activity .

属性

IUPAC Name |

4-(cyclohexylamino)-3-nitrobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c14-9-10-6-7-12(13(8-10)16(17)18)15-11-4-2-1-3-5-11/h6-8,11,15H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYKGVGODXVADPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=C(C=C(C=C2)C#N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00388097 | |

| Record name | 4-(cyclohexylamino)-3-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00388097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

28096-55-1 | |

| Record name | 4-(cyclohexylamino)-3-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00388097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

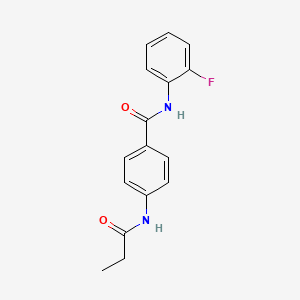

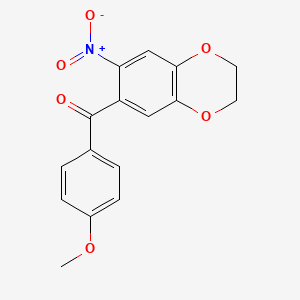

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 4-(3-{[4-(dimethylamino)phenyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate acetate](/img/structure/B4235682.png)

![ethyl [4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]carbamate](/img/structure/B4235684.png)

![N-ethyl-4-fluoro-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4235693.png)

![3-[2-(2-chlorophenyl)-2-oxoethyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B4235698.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methoxybenzenesulfonamide](/img/structure/B4235711.png)

![3-[2-oxo-2-(2-thienyl)ethyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B4235719.png)

![2-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B4235745.png)

![4-{[(4-fluorobenzyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B4235752.png)

![2-methyl-5-{[(4-phenoxyphenyl)amino]sulfonyl}benzamide](/img/structure/B4235777.png)